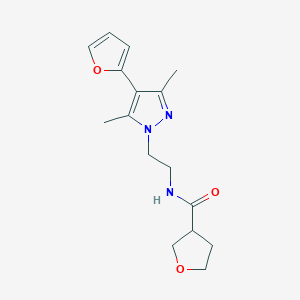
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O3 and its molecular weight is 303.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)tetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique molecular structure, incorporating furan and pyrazole moieties, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H31N3O2. Its structure includes:
- Furan Ring : A five-membered aromatic ring that enhances biological activity.
- Pyrazole Moiety : Known for its role in various therapeutic applications.
- Tetrahydrofuran Framework : Contributes to the compound’s solubility and stability.
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant antibacterial and antifungal properties. For instance:
- Derivatives containing furan and pyrazole rings have been shown to inhibit various bacterial strains and fungi in vitro, suggesting potential use as antimicrobial agents.
Anti-inflammatory Effects
Research has indicated that compounds like this compound may possess anti-inflammatory properties. This can be attributed to the ability of pyrazole derivatives to modulate inflammatory pathways, which may lead to therapeutic applications in conditions characterized by chronic inflammation .
Anticancer Potential
The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been associated with selective inhibition of cancer cell proliferation. Studies on related compounds have shown that they can induce apoptosis in various cancer cell lines, making them candidates for further investigation in cancer therapy .
The mechanism of action for this compound likely involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer cell survival.
- Receptor Modulation : Binding to specific receptors could alter signaling pathways, leading to reduced inflammation or cancer cell growth.
Synthesis and Structural Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Preparation of Furan and Pyrazole Intermediates : These are synthesized through cyclization and condensation reactions respectively.
- Coupling Reaction : The furan and pyrazole intermediates are coupled using an ethyl linker under catalytic conditions.
- Formation of Carboxamide Group : Final modifications lead to the formation of the carboxamide functional group, enhancing biological activity.
The SAR studies highlight how variations in substituents on the furan or pyrazole rings can significantly influence the biological activity of the resulting compounds .
Case Studies
Several studies have documented the biological activities of similar compounds:
These case studies underline the potential application of this compound as a lead compound for drug development.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-11-15(14-4-3-8-22-14)12(2)19(18-11)7-6-17-16(20)13-5-9-21-10-13/h3-4,8,13H,5-7,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZNZZSYRVBMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2CCOC2)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














